molecular formula C10H16O4 B3025743 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-

Cat. No.: B3025743
M. Wt: 200.23 g/mol
InChI Key: VNSKHKIHRLWODC-HYDMIIDASA-N
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Mechanism of Action

Callosobruchusic acid: , also known as 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- or (E,7R)-3,7-Dimethyloct-2-enedioic acid , is a compound primarily studied for its role in pest control, particularly against the bean pest Callosobruchus chinensis .

Target of Action

Callosobruchusic acid primarily targets the olfactory receptors of Callosobruchus chinensis. These receptors are crucial for the pest’s ability to detect pheromones, which are essential for mating and other behaviors .

Mode of Action

The compound interacts with the olfactory receptors by binding to them, thereby interfering with the pest’s ability to detect pheromones. This disruption in pheromone detection leads to a decrease in mating efficiency and, consequently, a reduction in the pest population .

Biochemical Pathways

Callosobruchusic acid affects the biochemical pathways involved in olfactory signal transduction. By binding to the olfactory receptors, it alters the normal signaling pathways, leading to a failure in the transmission of pheromone signals. This disruption affects the downstream pathways that are responsible for mating behavior and other pheromone-mediated activities .

Pharmacokinetics

Its effectiveness in pest control suggests that it has a suitable bioavailability and stability to interact with the target receptors effectively .

Result of Action

The molecular effect of Callosobruchusic acid’s action is the inhibition of olfactory receptor function. At the cellular level, this results in a failure to initiate the signaling cascade necessary for pheromone detection. Consequently, the pests exhibit reduced mating behavior, leading to a decline in population .

Action Environment

Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of Callosobruchusic acid. For instance, higher temperatures might increase the volatility of the compound, enhancing its dispersal but potentially reducing its stability. Similarly, high humidity levels could affect its persistence in the environment .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Callosobruchusic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.

    Substitution: Substitution reactions can occur at the double bond or carboxyl groups, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of callosobruchusic acid, such as different carboxylic acids, alcohols, and substituted alkenes.

Scientific Research Applications

Callosobruchusic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Callosobruchusic acid is unique due to its specific role as a copulation release pheromone in the azuki bean weevil. Its precise stereochemistry and biological activity distinguish it from other similar compounds .

Properties

IUPAC Name

(E,7R)-3,7-dimethyloct-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKHKIHRLWODC-HYDMIIDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=CC(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Reactant of Route 2
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Reactant of Route 3
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Reactant of Route 4
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Reactant of Route 5
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Reactant of Route 6
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Customer
Q & A

Q1: What is Callosobruchusic acid and what is its biological significance?

A: (2E,7R)-3,7-Dimethyl-2-octene-1,8-dioic acid, also known as Callosobruchusic acid, is a monoterpene dicarboxylic acid that acts as a crucial component of the copulation release pheromone, erectin, in the Azuki bean weevil (Callosobruchus chinensis). [, , , , , , , ] While erectin consists of both Callosobruchusic acid and a hydrocarbon mixture, it's the (E)-isomer of this acid that exhibits biological activity, triggering mating behavior in the weevil. []

Q2: What is the molecular formula and weight of Callosobruchusic acid?

A: The molecular formula for Callosobruchusic acid is C10H16O4. Its molecular weight is 200.23 g/mol. []

Q3: How does the stereochemistry of Callosobruchusic acid influence its biological activity?

A: Research has shown that only the (E)-isomer of 3,7-dimethyl-2-octenedioic acid demonstrates activity as a copulation release pheromone component in the Azuki bean weevil. [] This highlights the critical role of stereochemistry in biological interactions. Specifically, the (E)-configuration of the double bond at the 2-position in Callosobruchusic acid is essential for its recognition and activity.

Q4: What are the common starting materials used for synthesizing Callosobruchusic acid?

A: Several synthetic routes have been explored for Callosobruchusic acid. Some common starting materials include: * 2-methylfuran and methyl α-diazopropionate [] * Geranyl acetate [] * Methyl (R)-3-carboxybutanoate [] * 5-hydroxy-2-pentanone with D-(-)-camphor sultam as a chiral auxiliary [] * 4-pentyn-1-ol or its O-tert-butyldimethylsilyl ether using zirconium-catalyzed methylalumination []

Q5: Has the absolute configuration of Callosobruchusic acid been confirmed?

A: Yes, researchers have successfully determined the stereoisomeric composition of Callosobruchusic acid using the 2D-Ohrui-Akasaka method. [] This method allows for the direct analysis and confirmation of the specific arrangement of atoms in space, providing crucial information about the molecule's three-dimensional structure and its relationship to biological activity.

Q6: Are there alternative synthesis routes for Callosobruchusic acid?

A: Yes, a short synthesis of (±)-Callosobruchusic acid, utilizing readily available starting materials and a simplified reaction sequence, has been reported. [] This approach highlights the ongoing efforts to develop more efficient and cost-effective methods for producing this important pheromone component.

Q7: What are the potential applications of Callosobruchusic acid research?

A: Understanding the role of Callosobruchusic acid as a pheromone component has significant implications for pest control. By manipulating the mating behavior of the Azuki bean weevil, researchers and agricultural scientists can develop targeted and environmentally friendly strategies to protect crops from infestation. [, ] This knowledge contributes to sustainable agriculture practices and food security.

Q8: What analytical techniques are used to characterize and quantify Callosobruchusic acid?

A: Various analytical methods are employed in Callosobruchusic acid research, including spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification. These methods are crucial for characterizing the synthesized compound, confirming its identity, and ensuring the purity and accuracy of experimental results. [, , ]

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